2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,14(18)19)12-4-6-13(7-5-12)17-10-8-16(3)9-11-17/h4-7H,8-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJVHNUSOGDLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2CCN(CC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651664 | |
| Record name | 2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018660-87-1 | |
| Record name | 2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid, also known by its CAS number 2007924-91-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This compound features a piperazine moiety, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.
The primary mechanism through which this compound exerts its effects is believed to be through inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are critical in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain pathways. Inhibition of COX can lead to reduced inflammation and pain relief, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Studies
Research has indicated that derivatives of propionic acid, including compounds similar to this compound, exhibit significant COX inhibitory activity. For instance, a study highlighted the synthesis and evaluation of various 2-phenylpropionic acid derivatives, demonstrating that some compounds showed better COX inhibition than ibuprofen .
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound may also possess antimicrobial activity. A related study found that certain derivatives displayed promising antibacterial properties against various microbial strains . This suggests that this compound could be explored further for potential applications in treating infections.
Pharmacokinetics and ADME Properties
ADME (Absorption, Distribution, Metabolism, Excretion) predictions for compounds structurally related to this compound indicate a favorable pharmacokinetic profile. This includes good absorption rates and metabolic stability, which are crucial for the development of effective therapeutic agents .
Case Study 1: Dual Activity Evaluation
A study focusing on the synthesis of dual COX inhibitory-antibacterial agents included an evaluation of compounds structurally similar to this compound. The findings revealed that several synthesized compounds exhibited dual activity against both COX enzymes and bacterial strains, suggesting a multifaceted therapeutic potential .
Case Study 2: Comparative Analysis with NSAIDs
In a comparative analysis involving various NSAIDs, the effectiveness of compounds similar to this compound was assessed. Results indicated that some derivatives not only matched but in some cases surpassed the efficacy of established NSAIDs like ibuprofen in terms of COX inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester (CAS: N/A)
- Structure : Ethyl ester of the parent acid with a 4-chlorophenyl-piperazine substituent.
- Synthesis: Prepared via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic Acid (CAS: 169280-21-1)
- Structure: Features a 4-chlorobutanoyl group instead of piperazine.
- Key Differences : The chlorinated acyl chain may enhance membrane permeability but reduces hydrogen-bonding capacity, impacting target affinity .
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic Acid (CAS: 680579-19-5)
Salt and Ester Derivatives
2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic Acid Dihydrobromide (CAS: 1354949-47-5)
- Properties : Salt form with enhanced aqueous solubility (due to bromide counterions) and improved crystallinity for formulation .
- Applications : Preferred in in vivo studies for consistent bioavailability.
GW7647 (CAS: N/A)
Pharmacologically Relevant Analogs
Ibuprofen Impurities (e.g., 2-[4-(2-Methylpropyl)phenyl]propanoic Acid)
- Structure: Linear propanoic acid with an isobutylphenyl group.
- Key Differences : Lacks the piperazine moiety, reducing basicity and altering COX inhibition selectivity. Used to study metabolic pathways in NSAID development .
2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic Acid Hydrochloride (CAS: 2613387-91-8)
- Structure : Piperidinylpropyl substituent introduces bulkier hydrophobic interactions.
- Applications: Potential CNS-targeted drug candidate due to enhanced blood-brain barrier penetration .
Structural and Functional Data Table
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
A foundational approach involves Friedel-Crafts alkylation to introduce the 4-methylpiperazine group onto the phenyl ring. As demonstrated in the synthesis of analogous compounds (e.g., 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid), aluminum chloride (AlCl₃) catalyzes the reaction between α-chloro propionyl chloride and 2-methyl-1-phenylpropene in dichloromethane at -5–0°C. For the target compound, this methodology can be adapted by substituting the propenyl group with a pre-functionalized piperazine derivative.
Key steps include:
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Friedel-Crafts Acylation : Formation of 1-[4-(4-methylpiperazin-1-yl)phenyl]-2-chloro-1-propanone via AlCl₃-mediated coupling of α-chloro propionyl chloride with 4-(4-methylpiperazin-1-yl)toluene.
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Rearrangement and Hydrolysis : The intermediate undergoes Claisen condensation with NSC 6366 (sodium 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate) in toluene at 140–160°C, followed by hydrolysis with NaOH (70–85°C) to yield the sodium salt of the target acid.
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Acidification : Treatment with HCl precipitates the free acid, which is recrystallized from n-hexane to achieve >99% purity.
Direct Piperazine Substitution via Nucleophilic Aromatic Substitution
An alternative route leverages nucleophilic aromatic substitution (NAS) to install the 4-methylpiperazine group. This method avoids harsh Friedel-Crafts conditions and is exemplified by the synthesis of 2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid (C₉H₁₈N₂O₂).
Procedure :
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Activation of the Aromatic Ring : 4-Fluorophenylpropanoic acid is treated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) to generate a phenoxide intermediate.
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Piperazine Coupling : Reaction with 1-methylpiperazine at 80–100°C for 12–24 hours facilitates NAS, forming the 4-(4-methylpiperazin-1-yl)phenylpropanoic acid derivative.
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Methylation : The α-methyl group is introduced via Grignard reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), followed by acidic workup to yield the final product.
Optimization Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NAS Reaction | 100°C, 18h, DMF | 68 | 92 |
| Methylation | 0°C, THF, MeMgBr | 75 | 95 |
| Recrystallization | n-Hexane, -20°C | 90 | 99 |
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effectiveness and safety. The use of dichloromethane in Friedel-Crafts reactions poses environmental and health risks, prompting substitution with greener solvents like ethyl acetate or cyclopentyl methyl ether (CPME). Catalytic systems have also evolved; for instance, zinc oxide (ZnO) replaces AlCl₃ in rearrangement steps to reduce corrosion and waste.
Byproduct Management
The esterification of 2-(4-chloromethylphenyl)propionic acid with methanol and thionyl chloride (SOCl₂) generates HCl gas, necessitating scrubbers for safe disposal. Impurities such as unreacted α-chloro propionyl chloride are removed via aqueous extraction (pH 7–8) before recrystallization.
Analytical Validation and Quality Control
Spectroscopic Characterization
Q & A
Q. How should researchers address contradictions in reported bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
